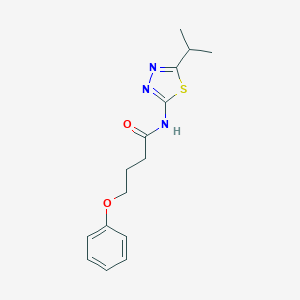

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide, commonly known as PPT, is a selective estrogen receptor modulator (SERM) that has been widely used in scientific research. SERMs are a class of compounds that can selectively bind to estrogen receptors in different tissues and have tissue-specific agonistic or antagonistic effects. PPT has been shown to have high affinity and selectivity for estrogen receptor beta (ERβ) and is widely used as a tool compound to study the biological functions of ERβ.

Mechanism of Action

PPT binds to ERβ with high affinity and selectivity and acts as a partial agonist, inducing conformational changes in the receptor that lead to the recruitment of coactivators or corepressors. The downstream effects of ERβ activation are tissue-specific and can include changes in gene expression, cell proliferation, and apoptosis.

Biochemical and Physiological Effects:

PPT has been shown to have a variety of biochemical and physiological effects, depending on the tissue and cell type being studied. In bone cells, PPT has been shown to stimulate osteoblast differentiation and inhibit osteoclast differentiation, leading to increased bone formation and decreased bone resorption. In the brain, PPT has been shown to have neuroprotective effects, promoting cell survival and reducing inflammation. In breast cancer cells, PPT has been shown to inhibit cell proliferation and induce apoptosis, suggesting a potential therapeutic role in breast cancer treatment.

Advantages and Limitations for Lab Experiments

PPT has several advantages as a tool compound for studying ERβ biology. It has high affinity and selectivity for ERβ, allowing for specific modulation of ERβ activity without affecting other estrogen receptors. PPT is also stable and can be easily synthesized in the laboratory. However, PPT has some limitations as a tool compound. It is a partial agonist of ERβ and may not fully recapitulate the effects of endogenous estrogen. Additionally, PPT has been shown to have off-target effects on other proteins, including ion channels and enzymes, which may complicate interpretation of results.

Future Directions

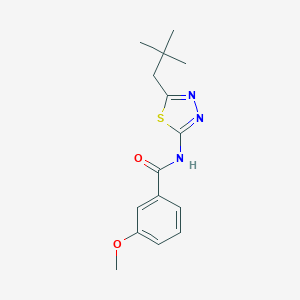

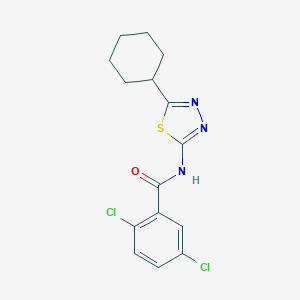

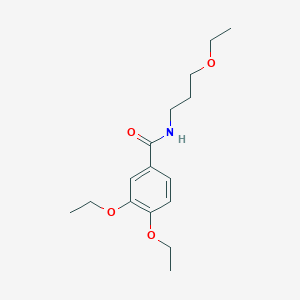

There are several future directions for research on PPT and ERβ biology. One area of interest is the development of new N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamides with improved efficacy and selectivity for ERβ. Another area of interest is the identification of downstream targets of ERβ activation and elucidation of the signaling pathways involved. Additionally, there is growing interest in the role of ERβ in aging and age-related diseases, such as osteoporosis and neurodegenerative diseases, which could lead to the development of new therapeutic strategies.

Synthesis Methods

The synthesis of PPT involves the reaction of 5-isopropyl-1,3,4-thiadiazol-2-amine with 4-phenoxybutyryl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and requires careful control of reaction conditions to obtain high yield and purity.

Scientific Research Applications

PPT has been widely used in scientific research to study the biological functions of ERβ. ERβ is a member of the nuclear receptor superfamily and is expressed in a variety of tissues, including the brain, bone, prostate, and breast. ERβ has been shown to play a critical role in a variety of physiological processes, including bone metabolism, neuroprotection, and cancer progression.

properties

Product Name |

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenoxybutanamide |

|---|---|

Molecular Formula |

C15H19N3O2S |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

4-phenoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |

InChI |

InChI=1S/C15H19N3O2S/c1-11(2)14-17-18-15(21-14)16-13(19)9-6-10-20-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,16,18,19) |

InChI Key |

MDSOEEVRVCYJMR-UHFFFAOYSA-N |

SMILES |

CC(C)C1=NN=C(S1)NC(=O)CCCOC2=CC=CC=C2 |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)CCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(acetylamino)-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216199.png)

![2-iodo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216203.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216207.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216209.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B216212.png)

![3,4-diethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216213.png)

![2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216216.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B216218.png)

![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B216219.png)

![3,4,5-Trimethoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B216220.png)

![N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B216221.png)